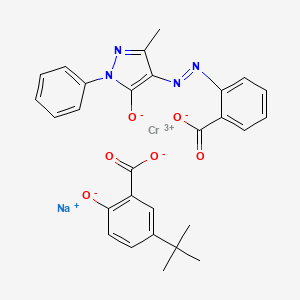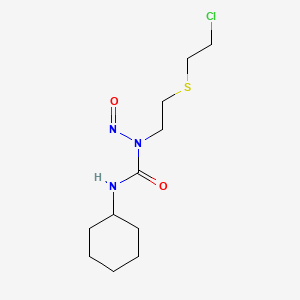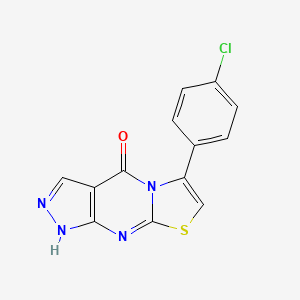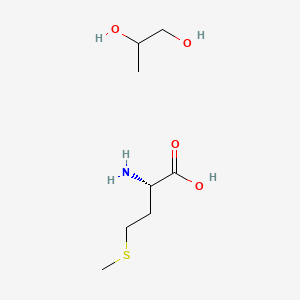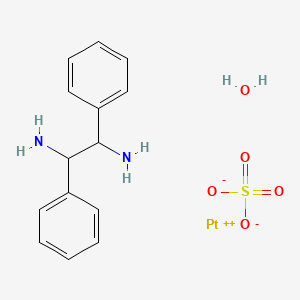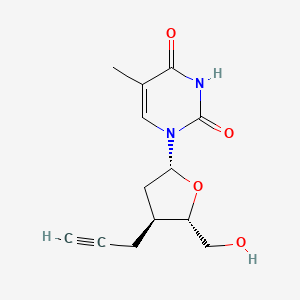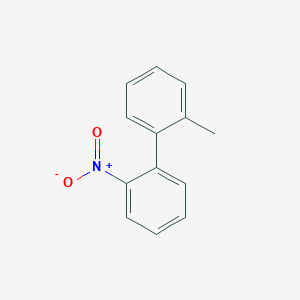
2-Methyl-2'-nitrobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2’-nitrobiphenyl is an organic compound belonging to the biphenyl family, characterized by the presence of a methyl group and a nitro group on the biphenyl structure. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2’-nitrobiphenyl typically involves a palladium-catalyzed cross-coupling reaction. One common method is the Negishi coupling, which involves the reaction of o-tolylzinc chloride with 1-bromo-4-nitrobenzene in the presence of tetrakis(triphenylphosphine)palladium as a catalyst . The reaction is carried out in tetrahydrofuran at room temperature, yielding the desired product after purification.
Industrial Production Methods: While specific industrial production methods for 2-Methyl-2’-nitrobiphenyl are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety and environmental compliance during production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-2’-nitrobiphenyl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reagents such as iron powder and hydrochloric acid.
Substitution: The methyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Reduction: 2-Methyl-2’-aminobiphenyl.
Substitution: 2-Methyl-4’-nitrobiphenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Methyl-2’-nitrobiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2’-nitrobiphenyl depends on the specific context of its use. In chemical reactions, its reactivity is influenced by the electron-withdrawing nitro group and the electron-donating methyl group, which affect the electron density on the biphenyl ring. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
2-Methyl-4’-nitrobiphenyl: Similar structure but with the nitro group in a different position.
2-Methylbiphenyl: Lacks the nitro group, affecting its reactivity and applications.
4-Nitrobiphenyl: Lacks the methyl group, influencing its chemical behavior.
Uniqueness: 2-Methyl-2’-nitrobiphenyl is unique due to the specific positioning of the methyl and nitro groups, which confer distinct electronic properties and reactivity patterns compared to its analogs. This makes it valuable for targeted synthetic applications and research studies.
Propiedades
Número CAS |
67992-12-5 |
|---|---|
Fórmula molecular |
C13H11NO2 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
1-methyl-2-(2-nitrophenyl)benzene |
InChI |
InChI=1S/C13H11NO2/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14(15)16/h2-9H,1H3 |
Clave InChI |
FGGDAVBUYATPRK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



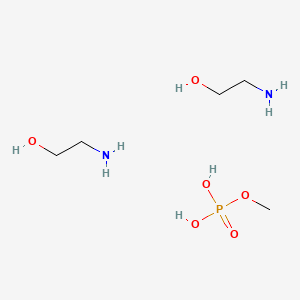
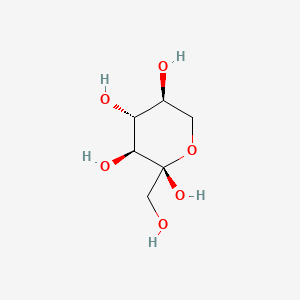
![6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12801878.png)
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801885.png)

